molecular formula C11H12F2N2O B7646684 (3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide

(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide

Cat. No. B7646684
M. Wt: 226.22 g/mol
InChI Key: FFUMKSWZFJEQMZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide, also known as DFP-10825, is a small molecule that has gained attention in the scientific community for its potential applications in drug discovery and development. This compound has been shown to have promising effects on various biological pathways, making it a valuable tool for researchers exploring new treatments for a range of diseases.

Mechanism of Action

(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide's mechanism of action involves binding to specific sites on target proteins, thereby modulating their activity. For example, in the case of DPP-4 inhibition, this compound binds to the active site of the enzyme, preventing its activity and leading to increased levels of the hormone GLP-1, which helps to regulate blood glucose levels.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific target protein and pathway being studied. For example, in addition to its effects on DPP-4, this compound has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide has several advantages for use in lab experiments, including its small size and ability to selectively target specific proteins and pathways. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research on (3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide, including its use in the development of new treatments for type 2 diabetes, pain, and inflammation. Additionally, further studies are needed to better understand the compound's mechanism of action and potential side effects, as well as to explore its potential applications in other disease pathways.

Synthesis Methods

(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide can be synthesized through a multistep process involving the reaction of various starting materials. One common method involves the reaction of 3,5-difluoroaniline with pyrrolidine-3-carboxylic acid, followed by the addition of a protecting group and subsequent deprotection to yield the final product.

Scientific Research Applications

(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide has been studied extensively for its potential applications in drug discovery and development. One area of research has focused on the compound's ability to modulate the activity of various enzymes and receptors involved in disease pathways. For example, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes.

properties

IUPAC Name

(3S)-N-(3,5-difluorophenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-8-3-9(13)5-10(4-8)15-11(16)7-1-2-14-6-7/h3-5,7,14H,1-2,6H2,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUMKSWZFJEQMZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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